molecular formula C6H10O3S B14742483 3-(Ethanesulfinyl)but-2-enoic acid CAS No. 1490-41-1

3-(Ethanesulfinyl)but-2-enoic acid

Cat. No.: B14742483
CAS No.: 1490-41-1
M. Wt: 162.21 g/mol
InChI Key: DBXWOGJKURBUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethanesulfinyl)but-2-enoic acid is an α,β-unsaturated carboxylic acid derivative featuring an ethanesulfinyl (-S(O)CH₂CH₃) substituent at the β-position. This compound belongs to a broader class of but-2-enoic acids, which are characterized by a conjugated double bond between C2 and C3 and a carboxylic acid group at C1.

Properties

CAS No.

1490-41-1

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

3-ethylsulfinylbut-2-enoic acid

InChI

InChI=1S/C6H10O3S/c1-3-10(9)5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)

InChI Key

DBXWOGJKURBUOK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)C(=CC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfinyl)but-2-enoic acid typically involves the reaction of butenoic acid derivatives with ethanesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 3-(Ethanesulfinyl)but-2-enoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfinyl)but-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The double bond in the butenoic acid moiety can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of saturated butanoic acid derivatives

    Substitution: Formation of various substituted butenoic acid derivatives

Scientific Research Applications

3-(Ethanesulfinyl)but-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Ethanesulfinyl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the β-position significantly impacts molecular properties. Key comparisons include:

Compound Substituent Molecular Weight (g/mol) Key Properties Reference
3-(Ethanesulfinyl)but-2-enoic acid (hypothetical) Ethanesulfinyl (-S(O)CH₂CH₃) ~166.2 (estimated) Polar due to sulfinyl group; potential for hydrogen bonding and redox activity. N/A
3-Allylamino-but-2-enoic acid ethyl ester Allylamino (-NHCH₂CH=CH₂) Not reported Liquid state; IR: ν(C=O) 1710 cm⁻¹, ν(N-H) 3300 cm⁻¹; moderate thermal stability
(E)-3-(Naphthalen-2-yl)but-2-enoic acid Naphthalen-2-yl 212.25 Solid; purity 95%; aromatic interactions influence solubility and UV stability
3-Methylbut-2-enoic acid Methyl (-CH₃) 100.12 Known as senecioic acid; liquid at RT; used in fragrance and pharmaceutical synthesis
(2E)-4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid HCl Methyl(trifluoroethyl)amino 233.62 High polarity due to trifluoroethyl group; salt enhances water solubility

Key Observations :

  • Polarity : Sulfinyl and trifluoroethyl groups enhance polarity compared to alkyl or aromatic substituents.
  • Stability : Aromatic substituents (e.g., naphthalen-2-yl) improve UV stability but reduce solubility in polar solvents .
  • Synthetic Accessibility: Amino-substituted derivatives (e.g., allylamino, methylamino) are synthesized via solvent-free, microwave-assisted methods with yields >50% , whereas sulfinyl derivatives may require specialized oxidation steps.

Spectroscopic and Structural Analysis

  • IR Spectroscopy: Carboxylic Acid C=O Stretch: Observed at ~1700–1720 cm⁻¹ across analogs .
  • NMR Data: 3-Phenylamino-but-2-enoic acid methyl ester: δH 7.3–7.5 (aromatic protons), δC 167.2 (C=O) . (E)-3-(Naphthalen-2-yl)but-2-enoic acid: δH 7.7–8.1 (naphthyl protons), δC 170.5 (C=O) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.